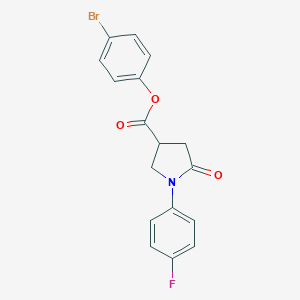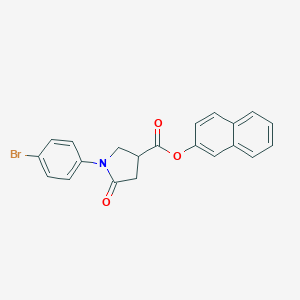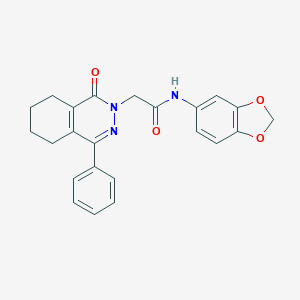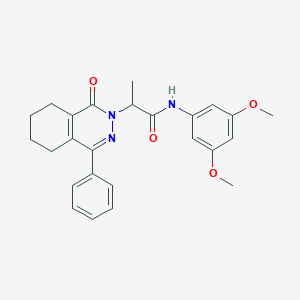![molecular formula C17H14BrClO5 B271091 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in drug discovery and development. It has been studied for its anticancer and antifungal properties. In addition, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause changes in biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth. It may also affect the levels of certain neurotransmitters in the brain, which could have implications for its potential use in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its potential as a therapeutic agent for cancer and other diseases. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate include investigating its potential use in combination with other drugs for cancer treatment. In addition, further research is needed to fully understand its mechanism of action and potential use in treating neurodegenerative disorders.
Synthesis Methods
The synthesis method of 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 4-chlorophenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate compound is then reacted with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid to form the final product.
properties
Molecular Formula |
C17H14BrClO5 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H14BrClO5/c18-14-9-5-10-13(17(22)24-15(10)14)12(9)16(21)23-6-11(20)7-1-3-8(19)4-2-7/h1-4,9-10,12-15H,5-6H2 |
InChI Key |
FAIPMBWJCYMTIR-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)


![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)


![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)

![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)
